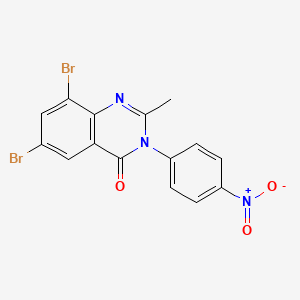![molecular formula C18H27N9 B14265618 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane CAS No. 133476-84-3](/img/structure/B14265618.png)
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane is a tridentate ligand that has gained significant attention in the field of coordination chemistry. This compound is characterized by its three pyrazole groups attached to a triazonane backbone, making it a versatile ligand for various metal complexes. The unique structure of this compound allows it to form stable complexes with a wide range of metal ions, which can be utilized in various applications, including catalysis and biomedical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane typically involves the reaction of 1H-pyrazole with a triazonane derivative under specific conditions. One common method involves the use of a C–F activation strategy, where a mixture of 1H-pyrazole, a triazonane derivative, and a base such as potassium hydroxide (KOH) is reacted in a solvent like dimethylsulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The pyrazole groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the metal center it is coordinated with.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) in aqueous or organic solvents.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Reactions: Metal-ligand complexes with varying geometries.
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the metal-ligand complexes.
Applications De Recherche Scientifique
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes with metal ions through its three pyrazole groups, which can donate electron pairs to the metal center. This coordination can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pyrazolyl)methane: Another tridentate ligand with similar coordination properties.
Tris(pyrazolyl)borate: An anionic ligand that forms stable metal complexes.
Tris(4-methyl-1H-pyrazol-1-yl)methyl]aniline: A related compound with a similar structure but different substituents.
Uniqueness
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane is unique due to its triazonane backbone, which provides additional flexibility and stability in forming metal complexes. This makes it particularly useful in applications where stable and versatile metal-ligand complexes are required .
Propriétés
| 133476-84-3 | |
Formule moléculaire |
C18H27N9 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1,4,7-tris(pyrazol-1-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C18H27N9/c1-4-19-25(7-1)16-22-10-12-23(17-26-8-2-5-20-26)14-15-24(13-11-22)18-27-9-3-6-21-27/h1-9H,10-18H2 |
Clé InChI |
FSFJJDMVFYOVQS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN1CN2C=CC=N2)CN3C=CC=N3)CN4C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
